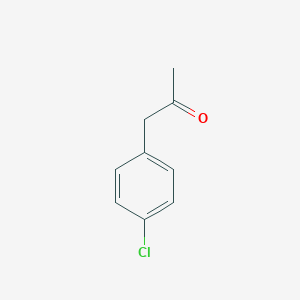

4-Chlorophenylacetone

説明

Significance and Role in Organic Synthesis

The primary significance of 4-chlorophenylacetone lies in its role as a versatile precursor in organic synthesis. It serves as a crucial building block in the creation of a variety of organic compounds due to its capacity to undergo numerous chemical reactions. The reactivity of this compound makes it a valuable intermediate in the production of more complex molecules.

Specifically, this compound is utilized in the preparation of biologically active compounds. chemicalbook.com Its applications are prominent in pharmaceutical research and medicinal chemistry, where it is used in the development of drugs. pubcompare.ai The compound's structure allows for its integration into synthetic pathways for creating heterocyclic compounds and other pharmaceutical intermediates. pubcompare.ai For instance, it is a key intermediate in the synthesis of the diet pill Rimonabant. google.com

The presence of the chloro group in this compound enhances the electrophilicity of the carbonyl carbon, which facilitates various electrophilic reactions fundamental to synthetic organic chemistry. solubilityofthings.com This reactivity allows for transformations such as oxidation to yield corresponding carboxylic acids like 4-chlorobenzoic acid, and reduction of the ketone group to form alcohol derivatives. acs.org

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A significant area of investigation has been the development and optimization of its synthesis. chemicalbook.com Researchers have explored various synthetic routes, including methods starting from sodium p-chlorobenzenesulfonate and acetone (B3395972), p-chlorobenzenesulfonyl chloride and chloroacetone (B47974), and chloroacetone alone. chemicalbook.com Another documented method involves the Friedel-Crafts alkylation of chlorobenzene (B131634) with a brominated intermediate of 1-phenylacetone. A method has also been developed using p-chlorobenzoic acid and propionic acid with an iron powder catalyst. google.com

Another major research focus is its application in the synthesis of novel compounds. pubcompare.ai Scientists are exploring its use as a key building block in the design of complex molecules with potential therapeutic applications, particularly in the development of neurological pharmaceutical compounds. pubcompare.ai Its utility extends to the synthesis of various fine chemical products and as an intermediate for other pharmaceuticals and pesticides that contain a chlorobenzene ring structure. google.com

Furthermore, the study of the chemical and physical properties of this compound and its analogs continues to be an area of interest. This includes understanding how the position of the halogen on the phenyl ring affects its physicochemical behavior. The compound is also used in academic research to study reaction mechanisms and synthetic methodologies. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO | chemicalbook.comchemspider.comthermofisher.com |

| Molecular Weight | 168.62 g/mol | chemicalbook.com |

| Appearance | Clear light yellow liquid or white to off-white crystalline powder | chemicalbook.comavantorsciences.comsolubilityofthings.com |

| Boiling Point | 132 °C (at 12 mmHg) | avantorsciences.com |

| Density | 1.151 g/cm³ | avantorsciences.com |

| Refractive Index | 1.5325 to 1.5345 (at 20°C, 589 nm) | avantorsciences.com |

| Flash Point | >110 °C | avantorsciences.com |

| CAS Number | 5586-88-9 | chemicalbook.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-chlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJRYKSUUFKMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204459 | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-88-9 | |

| Record name | (4-Chlorophenyl)acetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5586-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5586-88-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(p-Chlorophenyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(p-chlorophenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-CHLOROPHENYL)ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2FE1ERE85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4 Chlorophenylacetone

Historical Development of Synthetic Approaches

The synthesis of 4-Chlorophenylacetone has evolved significantly over time, with early methods laying the groundwork for more refined and efficient modern techniques. Initial approaches were often characterized by moderate yields and less-than-ideal reaction conditions.

Early Synthetic Routes and Yield Considerations

Early methods for producing this compound and its parent compound, phenylacetone (B166967), relied on foundational organic reactions. One of the initial documented routes for this compound involved the reaction of sodium p-chlorobenzenesulfonate with acetone (B3395972), which produced the target compound with a yield of approximately 54%. chemicalbook.com

Another classic approach, widely used for phenylacetones in general, involves the reaction of a substituted phenylacetic acid with an anhydride (B1165640). For the synthesis of this compound, this would involve heating 4-chlorophenylacetic acid with acetic anhydride, often in the presence of a catalyst like pyridine. scirp.org In this type of reaction, using a large molar excess of acetic anhydride is crucial to prevent the self-condensation of the resulting phenylacetone, which would otherwise form undesired byproducts like dibenzyl ketone. erowid.org These early methods, while functional, often faced challenges related to yield and the formation of impurities that required extensive purification.

Table 1: Comparison of Early Synthetic Routes for Phenylacetones

| Synthetic Route | Key Raw Materials | Reported Yield | Key Considerations |

|---|---|---|---|

| Sulfonate Condensation | Sodium p-chlorobenzenesulfonate, Acetone | ~54% | A direct early route to the chlorinated derivative. chemicalbook.com |

| Acid Anhydride Condensation | 4-Chlorophenylacetic acid, Acetic anhydride | Variable | Requires large excess of acetic anhydride to minimize side-product formation. erowid.org |

Contemporary Synthetic Strategies for this compound

Modern organic synthesis offers a diverse toolkit for the construction of this compound, emphasizing precision, high yield, and route optimization. These strategies include powerful carbon-carbon bond-forming reactions and the transformation of functional groups from advanced precursors.

Direct Acylation and Cross-Coupling Reactions for Ketone Formation

Contemporary methods for ketone formation, such as direct acylation and cross-coupling, are highly applicable to the synthesis of this compound.

Friedel-Crafts Acylation: This remains a fundamental method for synthesizing aryl ketones. The synthesis of this compound via this route would typically involve the reaction of chlorobenzene (B131634) with an appropriate acylating agent like chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum trichloride). The resulting α-chloro ketone intermediate can then be converted to the final product.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a major advancement in C-C bond formation. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgnih.gov For this compound, this could involve coupling a 4-chlorophenyl organometallic compound with an acetone enolate equivalent or a related three-carbon synthon, catalyzed by a palladium complex. The efficiency of these reactions is often enhanced by using polar aprotic solvents like THF or DMF and maintaining strict temperature control, typically between 60–80°C, to minimize side reactions.

Grignard Reagent-Mediated Syntheses for Phenylacetone Isomers

Grignard reagents are powerful nucleophiles widely used for creating new carbon-carbon bonds, and their application in synthesizing phenylacetone isomers is well-established. miracosta.edusigmaaldrich.comlibretexts.org A modern, high-yield approach for an isomer, m-chlorophenylacetone, demonstrates the efficacy of this method. The synthesis involves reacting m-chlorobenzonitrile with a Grignard reagent like ethylmagnesium bromide in a THF solvent. google.com Following the nucleophilic addition, hydrolysis of the intermediate yields the ketone. This method has been reported to achieve yields as high as 92.6% with a purity of over 99.9%, highlighting the precision of contemporary Grignard chemistry. google.com

An alternative approach involves the use of organocadmium reagents, which can be prepared from a Grignard reagent and cadmium chloride. Reacting a benzyl (B1604629) cadmium reagent with an acid chloride like acetyl chloride can produce phenylacetones with high purity. erowid.org

Reductive Conversion Pathways from Precursors

This compound can also be synthesized through the reduction of more oxidized precursors. A notable example is the reaction of p-chlorobenzyl cyanide with an organoaluminum compound such as trimethylaluminium. The reaction, catalyzed by a transition metal like nickel acetylacetonate, proceeds to completion over several days at room temperature. google.com Subsequent hydrolysis of the resulting imine intermediate yields p-chlorophenylacetone. This method has been reported to produce the final ketone in a 66% yield. google.com

Conversely, this compound itself serves as a precursor that undergoes reductive pathways to form other biologically active compounds. For instance, it can undergo reductive amination with methylamine (B109427) and a reducing agent like sodium cyanoborohydride to synthesize 4-chloromethamphetamine. core.ac.uk This demonstrates the compound's role as a key intermediate whose ketone functional group is readily transformed.

Table 2: Overview of Contemporary Synthetic Strategies

| Strategy | Key Reagents/Catalysts | Typical Conditions | Advantages |

|---|---|---|---|

| Cross-Coupling Reactions | Palladium catalyst, Organometallic reagent, Aryl halide | Polar aprotic solvents (THF, DMF), 60-80°C | High selectivity and functional group tolerance. wikipedia.org |

| Grignard Reagent Synthesis | Substituted benzonitrile, Alkyl magnesium halide (e.g., EtMgBr) | THF solvent, controlled temperature | Very high yields (>90%) and purity. google.com |

| Organoaluminum Reaction | Substituted benzyl cyanide, Trimethylaluminium, Ni catalyst | Benzene (B151609) solvent, room temperature | Avoids issues of low yields seen in some older Grignard routes. google.com |

| Reductive Amination (of 4-CPA) | Amine (e.g., methylamine), Sodium cyanoborohydride | Methanol solvent, room temperature | Efficient conversion of the ketone to an amine. core.ac.uk |

Mechanistic Investigations of this compound Formation

The synthesis of this compound can be achieved through several routes, with the Friedel-Crafts reaction being a prominent and well-studied method. One common approach involves the alkylation of chlorobenzene with chloroacetone (B47974), catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃). acs.org The mechanism for this electrophilic aromatic substitution begins with the activation of chloroacetone by the Lewis acid catalyst. The aluminum trichloride coordinates to the chlorine atom of chloroacetone, creating a more potent electrophile. This facilitates the generation of a carbocation intermediate, which then attacks the electron-rich aromatic ring of chlorobenzene. The attack preferentially occurs at the para position relative to the chlorine atom on the benzene ring, largely due to steric hindrance at the ortho positions and the directing effect of the chlorine substituent. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product, this compound.

Another synthetic pathway involves the reaction of p-chlorobenzoic acid with propionic acid in the presence of an iron powder catalyst. google.com This process proceeds through a condensation reaction followed by decarboxylation. The initial condensation forms a β-keto acid intermediate. Upon heating to a higher temperature (around 280-285°C), this intermediate undergoes decarboxylation, losing a molecule of carbon dioxide to form this compound. google.com

A third route utilizes a Curtius rearrangement of (E)-3-(4-chlorophenyl)-2-methylacryloyl azide. thieme-connect.com This rearrangement, conducted in a two-phase system of carbon tetrachloride and water with a phase-transfer catalyst, leads to the formation of an isocyanate intermediate. Subsequent hydrolysis of the isocyanate and the enamine tautomer results in the formation of this compound in high yield. thieme-connect.com

Optimization of Reaction Parameters and Yield Enhancement

Achieving high yield and purity in the synthesis of this compound necessitates careful control over various reaction parameters. Key factors include the choice of solvent, reaction temperature, and the methods used to monitor the reaction's progress.

The solvent medium plays a critical role in the efficiency of this compound synthesis, influencing reaction rates and selectivity. In Friedel-Crafts type reactions, polar aprotic solvents are often favored as they can help stabilize charged intermediates formed during the reaction. However, some modern synthetic approaches aim to reduce environmental impact by minimizing or eliminating the use of traditional organic solvents. patsnap.com For instance, a method involving the chlorination of propiophenone (B1677668) uses no organic solvent, which simplifies the process and reduces pollution. patsnap.com In the Curtius rearrangement route, a biphasic system of carbon tetrachloride and water, facilitated by a phase-transfer catalyst, has been shown to be effective. thieme-connect.com The choice of solvent can significantly impact yield, as demonstrated by various reported syntheses.

Table 1: Effect of Solvent System on this compound Yield

| Synthetic Route | Solvent System | Reported Yield | Reference |

|---|---|---|---|

| Friedel-Crafts Alkylation | Chlorobenzene (reactant & solvent) | 16% | acs.org |

| Condensation/Decarboxylation | Propionic Acid (reactant & solvent) | 86.45% | google.com |

| Chlorination of Propiophenone | No organic solvent | >90% | patsnap.com |

| Curtius Rearrangement | Carbon Tetrachloride/Water | 83% | thieme-connect.com |

Table 2: Temperature Parameters in Various Synthetic Routes

| Synthetic Route | Reaction Step | Optimal Temperature | Consequence of Deviation | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation | 60–80°C | Formation of over-acylation byproducts | |

| Condensation/Decarboxylation | Condensation | ~140°C | Incomplete reaction | google.com |

| Decarboxylation | 280–285°C | Incomplete decarboxylation or product degradation | google.com | |

| Chlorination of Propiophenone | Chlorination | 70–80°C | Incomplete reaction or formation of isomers | patsnap.com |

To ensure optimal reaction times and assess the purity of the final product, various analytical techniques are employed. Thin-Layer Chromatography (TLC) is a common, rapid method used to track the consumption of starting materials and the formation of the product during the reaction. For more detailed analysis and quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is utilized. patsnap.com

Once the reaction is complete, the identity and purity of the isolated this compound are confirmed using a combination of spectroscopic and chromatographic methods. Gas Chromatography-Mass Spectrometry (GC-MS) provides information on the volatility and mass of the compound, confirming its molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is essential for elucidating the molecular structure and confirming that the desired isomer has been formed. thieme-connect.com These techniques are critical for verifying the successful synthesis and purity of this compound before its use in subsequent applications. nih.govd-nb.info

Chemical Reactivity and Transformation Pathways of 4 Chlorophenylacetone

Fundamental Reaction Types of 4-Chlorophenylacetone

This compound is a versatile chemical intermediate that participates in a range of fundamental chemical reactions, including oxidative and reductive transformations, as well as nucleophilic substitution reactions. These reactions allow for the modification of its core structure, making it a valuable precursor in organic synthesis.

The ketone functional group in this compound can be oxidized to yield carboxylic acids. This transformation typically involves the use of strong oxidizing agents. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in acidic conditions can facilitate this oxidation. The process can lead to the formation of 4-chlorobenzoic acid. The oxidation of ketones to carboxylic acids can proceed through various mechanisms, often involving cleavage of the carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.org

The ketone group of this compound can be reduced to a secondary alcohol, forming 1-(4-chlorophenyl)propan-2-ol. This reduction can be achieved using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com Asymmetric reduction of this compound can produce chiral alcohol derivatives. For instance, the use of a mutated secondary alcohol dehydrogenase from Thermoanaerobacter pseudoethanolicus (ΔP84/A85G TeSADH) can yield (R)-1-(4-chlorophenyl)propan-2-ol with high conversion and enantioselectivity. kfupm.edu.sa In contrast, another mutant (A85G) can produce the (S)-enantiomer, albeit with very low conversion. kfupm.edu.sa

The chlorine atom on the phenyl ring of this compound can be replaced through nucleophilic aromatic substitution reactions. smolecule.com These reactions involve the attack of a nucleophile on the aromatic ring, leading to the displacement of the chloride ion. allen.in The success of such reactions often depends on the nature of the nucleophile and the reaction conditions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, can be employed to form new carbon-carbon bonds at the position of the chlorine atom. thegoodscentscompany.com

Derivatization Strategies Utilizing this compound

This compound serves as a starting material for the synthesis of various derivatives with potential applications in different fields of chemistry.

This compound can react with hydroxylamine (B1172632) to form an oxime derivative. wikipedia.org This reaction involves the condensation of the ketone with hydroxylamine, typically in the presence of a base like sodium acetate (B1210297) or sodium carbonate, to yield this compound oxime. asianpubs.org The formation of oximes is a common method for the characterization and purification of carbonyl compounds due to their crystalline nature. asianpubs.org The reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon.

Reductive amination is a powerful technique for synthesizing chiral amines from prochiral ketones like this compound. d-nb.infojocpr.com This process typically involves a two-step sequence: the reaction of the ketone with an amine to form an imine intermediate, followed by the reduction of the imine to the corresponding amine. jocpr.com The use of chiral catalysts or auxiliaries can direct the stereochemical outcome of the reaction, leading to the formation of enantiomerically enriched amines. jocpr.comsemanticscholar.org For instance, the reductive amination of this compound with 3-methylbutan-1-amine is a synthetic route to 2-(4-chlorophenyl)-3-methylbutan-1-amine. vulcanchem.com Furthermore, amine dehydrogenases, through protein engineering, can catalyze the reductive amination of ketones to produce chiral amines with high stereoselectivity. dovepress.com

Cycloaddition Reactions in Heterocycle Formation

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, its derivatives can participate in cycloaddition reactions to form five-membered heterocycles like isoxazoles and triazoles. These reactions typically involve the generation of an intermediate from this compound that contains a 1,3-dicarbonyl or equivalent functionality, which then reacts with a suitable partner.

Isoxazole (B147169) Synthesis: Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reacting them with hydroxylamine. youtube.com this compound can be readily converted to the corresponding 1,3-dicarbonyl compound, 1-(4-chlorophenyl)butane-1,3-dione. The reaction with hydroxylamine proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group onto the second carbonyl. A final dehydration step yields the aromatic isoxazole ring. youtube.com Another pathway involves the transformation of this compound into a β-keto thioether, which can then undergo tandem substitution-cyclization to yield isoxazole derivatives. vulcanchem.com

Triazole Synthesis via [3+2] Cycloaddition: A notable example of [3+2] cycloaddition is the Huisgen 1,3-dipolar cycloaddition, which is a cornerstone for synthesizing five-membered heterocycles. wikipedia.org The enolate of this compound can act as a dipolarophile and react with organic azides to form 1,2,3-triazoles. This metal-free approach offers a regioselective route to highly functionalized triazoles. The reaction proceeds by generating the enolate of the ketone, which then undergoes a [3+2] cycloaddition with the azide. cnr.it This method is particularly valuable as it avoids the use of metal catalysts often required in "click chemistry" versions of this reaction. organic-chemistry.org

| Reactant from this compound | Partner Molecule | Heterocycle Formed | Reaction Type | Ref. |

| 1-(4-Chlorophenyl)butane-1,3-dione | Hydroxylamine | Substituted Isoxazole | Condensation/Cyclization | youtube.com |

| Enolate of this compound | Organic Azide | Substituted 1,2,3-Triazole | [3+2] Dipolar Cycloaddition | cnr.it |

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms of key transformations involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. Notable examples include the Paal-Knorr pyrrole (B145914) synthesis and the Gewald aminothiophene synthesis, where derivatives of this compound serve as key precursors.

Paal-Knorr Pyrrole Synthesis Mechanism: The Paal-Knorr synthesis transforms 1,4-dicarbonyl compounds into pyrroles using ammonia (B1221849) or a primary amine. wikipedia.org A 1,4-dicarbonyl precursor, such as 4-(4-chlorophenyl)-2,5-hexanedione, can be synthesized from this compound. The mechanism has been a subject of detailed study. It was once thought to proceed via the formation of an enamine, but investigations by Amarnath et al. revealed that the cyclization of a hemiaminal intermediate is the rate-determining step. organic-chemistry.orgnih.gov The proposed mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. This is followed by an intramolecular attack on the second carbonyl group to form a cyclic dihydroxy intermediate, which then dehydrates to yield the stable aromatic pyrrole ring. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

Gewald Reaction Mechanism: The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, in the presence of a base. wikipedia.orgmdpi.com this compound can serve as the ketone component in this versatile one-pot synthesis. rug.nl The reaction mechanism is understood to begin with a Knoevenagel condensation between the ketone (this compound) and the α-cyanoester. wikipedia.org The mechanism for the subsequent addition of sulfur is not fully elucidated but is thought to proceed through an intermediate where sulfur adds to the α-carbon of the Knoevenagel adduct. The final step involves cyclization, where the sulfur atom attacks the nitrile group, followed by tautomerization to give the final 2-aminothiophene product. wikipedia.orgresearchgate.net

Regioselectivity and Stereoselectivity in this compound Transformations

The presence of two distinct reactive sites (the carbonyl and α-methylene groups) and the potential to create new chiral centers means that regioselectivity and stereoselectivity are important considerations in the reactions of this compound.

Regioselectivity in Pyrazole (B372694) Synthesis: The synthesis of pyrazoles typically involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine (B178648). organic-chemistry.org When 1-(4-chlorophenyl)butane-1,3-dione, derived from this compound, reacts with a substituted hydrazine (e.g., phenylhydrazine), two different regioisomeric pyrazoles can potentially form. rsc.org Research has shown that the reaction can be highly regioselective. For instance, using scandium triflate as a catalyst under solvent-free conditions for the reaction of 1-phenylbutane-1,3-dione (a close analog) with benzohydrazide (B10538) resulted in excellent regioselectivity. scielo.br The choice of hydrazine (e.g., free base versus hydrochloride salt) and reaction conditions can be tuned to favor the formation of one regioisomer over the other, with studies reporting ratios as high as 13:1 for a specific isomer. scielo.bracs.org

Stereoselectivity in Carbonyl Reduction: The carbonyl group of this compound is prochiral, meaning its reduction can lead to the formation of a chiral alcohol, 1-(4-chlorophenyl)propan-2-ol. The stereochemical outcome of this reduction is a key aspect of its reactivity. While standard reducing agents like sodium borohydride would typically yield a racemic mixture, the use of biocatalysts can achieve high levels of stereoselectivity. Studies on related chloroacetophenones have demonstrated that enzymes and yeast can catalyze the asymmetric reduction to produce chiral alcohols with high enantiomeric excess. thegoodscentscompany.com For example, alcohol dehydrogenases (ADHs) are known to exhibit high stereoselectivity, delivering a hydride to either the re or si face of the carbonyl, leading to the preferential formation of the (S) or (R) alcohol, respectively. kfupm.edu.sa

| Catalyst/Reagent | Substrate | Product Configuration | Enantiomeric Excess (ee) | Ref. |

| Yeast cells | Chloroacetophenone | Chiral alcohol | Not specified | thegoodscentscompany.com |

| Thermoanaerobacter pseudoethanolicus ADH | Phenyl-ring ketones | (S)- or (R)-alcohols | High | kfupm.edu.sa |

| Acetobacter sp. CCTCC M209061 | Prochiral ketones | anti-Prelog alcohols | >99% | thegoodscentscompany.com |

This table illustrates the potential for achieving high stereocontrol in the reduction of ketones structurally similar to this compound through biocatalysis.

Advanced Analytical Methodologies for 4 Chlorophenylacetone and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are fundamental in separating 4-Chlorophenylacetone from starting materials, byproducts, and impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient qualitative tool for monitoring the progress of reactions that synthesize or modify this compound. umich.edulibretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials and a reference standard, the consumption of reactants and the formation of the product can be visually tracked over time. mit.edu The technique involves spotting the sample on a silica (B1680970) gel or alumina (B75360) plate, which is then developed in a sealed chamber with an appropriate solvent system (mobile phase). umich.edu

The choice of eluent is critical; a common system for compounds of medium polarity like this compound could be a mixture of a non-polar solvent like hexane (B92381) or benzene (B151609) with a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972). mit.eduresearchgate.net For instance, solvent systems such as chloroform:acetone (9:1) or benzene:acetone (4:1) have been used for separating structurally related compounds. researchgate.net The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. analyticaltoxicology.com

After development, the separated spots are visualized. While some compounds are visible to the naked eye, this compound requires a visualization method, typically illumination under a UV lamp (254 nm), where UV-active compounds appear as dark spots against a fluorescent background. libretexts.org Alternatively, staining with reagents like iodine vapor or permanganate (B83412) solution can be used. libretexts.organalyticaltoxicology.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, provides a characteristic value for the compound in a given solvent system, aiding in its identification and purity assessment. umich.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds like this compound. chromatographyonline.com In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. jfda-online.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For compounds that may exhibit poor chromatographic behavior due to polarity, derivatization is often employed to enhance volatility and thermal stability. jfda-online.comdphen1.com For this compound, the ketone functional group can be derivatized. A common method is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromatographyonline.comnih.gov This process converts the ketone to its silyl (B83357) enol ether, which is more volatile and less prone to adsorption on the GC column.

Another approach is the formation of oximes or other derivatives. mdpi.com The resulting derivatives can then be analyzed by GC-MS, often in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. chromatographyonline.comnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, including the loss of a methyl group or the chlorobenzyl radical, which are used for structural confirmation. scielo.br

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the different types of protons. The aromatic protons on the chlorophenyl ring would typically appear as two doublets in the range of δ 7.1-7.4 ppm, characteristic of a para-substituted benzene ring. The methylene (B1212753) protons (-CH2-) adjacent to the carbonyl group and the aromatic ring would likely produce a singlet at approximately δ 3.6-3.8 ppm. The methyl protons (-CH3) of the acetone moiety would give rise to a sharp singlet at a more upfield position, around δ 2.1-2.2 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon is the most deshielded, appearing significantly downfield around δ 200-205 ppm. rsc.org The aromatic carbons would produce signals between δ 128 and 136 ppm, with the carbon bearing the chlorine atom and the carbon attached to the acetyl group having distinct chemical shifts from the others. chemicalbook.comoregonstate.edu The methylene carbon and the methyl carbon would be found upfield, with expected shifts around δ 45-50 ppm and δ 28-30 ppm, respectively. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~203 |

| Quaternary Aromatic (C-Cl) | - | ~134 |

| Quaternary Aromatic (C-CH₂) | - | ~133 |

| Aromatic (CH) | ~7.3 (d) | ~130 |

| Aromatic (CH) | ~7.1 (d) | ~129 |

| Methylene (CH₂) | ~3.7 (s) | ~49 |

| Methyl (CH₃) | ~2.2 (s) | ~29 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgsigmaaldrich.com d = doublet, s = singlet.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.com

This precision allows for the determination of a unique elemental formula from the measured exact mass. For this compound (C₉H₉ClO), HRMS would be used to measure the mass of its molecular ion. The experimentally determined mass would be compared to the calculated theoretical mass to confirm the formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high resolution also aids in the analysis of complex mixtures by separating ions with very small mass differences. mdpi.commdpi.com

X-ray Crystallography and Solid-State Characterization of this compound Derivatives

While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed using X-ray crystallography. This technique provides the most definitive proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystal lattice. nih.gov

To perform this analysis, this compound would first be converted into a stable, crystalline solid. This can be achieved by reacting the ketone with reagents to form derivatives such as an oxime, semicarbazone, or 2,4-dinitrophenylhydrazone. These derivatives are often highly crystalline and suitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXD) for Molecular Geometry Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov It provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, revealing the exact position of each atom in the crystal lattice. mdpi.com

While a dedicated single-crystal structure for this compound was not detailed in the surveyed literature, extensive analysis has been performed on its derivatives. For instance, the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, a related aryl ketone derivative, has been elucidated. The study revealed that the molecule consists of an aryl ketone moiety and an aryl ester unit connected by a methylene group. researchgate.net These two units are nearly orthogonal to each other, with a dihedral angle of 88.60 (3)°. researchgate.net Such geometric parameters are vital for understanding the molecule's spatial arrangement and potential interactions.

Table 1: Selected Crystallographic Data for a this compound Derivative (2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3951 (4) |

| b (Å) | 17.6521 (6) |

| c (Å) | 8.2435 (3) |

| β (°) | 108.913 (2) |

| V (ų) | 1430.73 (9) |

| Dihedral Angle (Aryl Ketone/Aryl Ester) | 88.60 (3)° |

This table presents key crystallographic parameters that define the unit cell and a critical conformational feature of the derivative.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netresearchgate.net By partitioning the crystal electron density, it generates a unique surface for each molecule, which is color-mapped to highlight different types of close contacts with neighboring molecules. This method allows for a detailed understanding of non-covalent forces such as hydrogen bonds, halogen bonds, and van der Waals forces that govern how molecules assemble into a crystal lattice. scirp.orgrsc.org

These findings are typically summarized in two-dimensional fingerprint plots, which provide a quantitative summary of the intermolecular contacts. The relative percentage contributions of these contacts are crucial for understanding the supramolecular architecture. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···H | 39.2 |

| H···C/C···H | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

This table quantifies the relative importance of different non-covalent interactions in the crystal packing of a derivative, highlighting the prevalence of hydrogen-based contacts.

Computational Chemistry and Theoretical Studies of 4 Chlorophenylacetone

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. duke.edu For 4-chlorophenylacetone, DFT calculations are instrumental in elucidating its fundamental chemical nature. These calculations can help validate experimental findings and predict a range of molecular properties. researchgate.net

One of the key applications of DFT is the prediction of how a molecule will interact with other chemical species. This is achieved by calculating the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) and atomic charge calculations, such as Mulliken charges, are used to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net

In this compound, the structure is influenced by two main features: the electron-withdrawing chloro-substituted phenyl group and the polar carbonyl (C=O) group. The chlorine atom, being highly electronegative, pulls electron density from the phenyl ring. The carbonyl group is inherently polarized, with the oxygen atom being more electronegative than the carbon atom. Consequently, DFT calculations would predict a significant partial positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack. The nitrogen atoms in related heterocyclic compounds containing a 4-chlorophenyl group have been shown to be negative potential sites. researchgate.net This type of analysis is crucial for predicting the regioselectivity of reactions such as aldol (B89426) condensations or the formation of derivatives like oximes and hydrazones.

Table 1: Example of Calculated Mulliken Atomic Charges for Key Atoms in a Related Chlorophenyl Compound.

Note: Data is for 5-(4-chlorophenyl)-1H-tetrazole, calculated at the B3LYP/6-311++G(d,p) level, and serves as an illustration of the method.

| Atom | Charge (e) |

|---|---|

| C (Carbonyl equivalent) | Data not available |

| O (Carbonyl equivalent) | Data not available |

| C (attached to Cl) | -0.301 |

| Cl | -0.103 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, while the LUMO would be centered on the carbonyl group, reflecting its electrophilic nature. DFT calculations are the standard method for determining the energies of these orbitals. In a study of a complex isoxazole (B147169) derivative synthesized using this compound as a starting material, the HOMO-LUMO energy gap was calculated to be 4.9266 eV, indicating a relatively stable molecule. researchgate.net This value provides an approximation of the electronic characteristics that derivatives of this compound might possess.

Table 2: Calculated Frontier Orbital Energies and Gap for an Isoxazole Derivative of this compound.

Note: Data is for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in source |

| LUMO | Data not available in source |

| HOMO-LUMO Gap (ΔE) | 4.9266 |

Molecular Modeling for Structure-Activity Relationship (SAR) Studies of Related Compounds

This compound is a valuable starting material, or synthon, for creating more complex molecules with specific biological activities. Molecular modeling plays a crucial role in understanding the structure-activity relationships (SAR) of these derivatives, guiding the design of new compounds with enhanced potency or selectivity.

For example, this compound has been used as a building block in the synthesis of novel thieno[2,3-d]pyrimidine (B153573) derivatives investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein implicated in cancer. rug.nlnih.govacs.org In these studies, molecular docking, a form of molecular modeling, was used to predict how the synthesized inhibitors bind to the active site of the target protein. This computational insight helps to rationalize why certain structural modifications lead to better inhibitory activity, a key aspect of SAR. acs.org

In another study, 4'-chlorophenylacetone was used in the McMurry coupling reaction to create a series of triphenylethylene (B188826) derivatives evaluated as potential anticancer and antiviral agents. nih.govacs.org The research explored how altering substituents on the triphenylethylene scaffold affected the compounds' estrogenic and antiproliferative activities. Such studies demonstrate how a core structure derived from this compound can be systematically modified to probe and optimize biological function.

Similarly, this compound is a precursor for the synthesis of 4-chloromethamphetamine (4-CMA). scirp.orgcore.ac.uk Comparative studies on the metabolism of various 4-substituted methamphetamines and their ability to inhibit cytochrome P450 enzymes provide critical SAR data. These studies show that the nature of the substituent at the 4-position of the phenyl ring (e.g., F, Cl, Br, I) significantly impacts the inhibitory potency (IC50 values) against key metabolic enzymes like CYP2D6. core.ac.uk

Simulation of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction pathways, providing insights into mechanisms that are often difficult to study experimentally. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify intermediates and, crucially, the high-energy transition states that control the reaction rate. diva-portal.org

This compound can undergo various reactions, such as condensation, oxidation, and reduction. For instance, its use in Knoevenagel or Claisen-type condensation reactions to form larger molecules is well-documented in the synthesis of biologically active compounds. nih.govacs.org A theoretical simulation of such a reaction would typically proceed as follows:

Geometry Optimization: The structures of the reactants (e.g., this compound and an electrophile), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that represents the transition state between an intermediate and the next.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points (reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate).

Energy Profile: The relative energies of all species are plotted to create a reaction energy diagram, which shows the activation energy barriers for each step.

While specific, detailed simulations for reactions of this compound are not prominent in the literature, the methods for doing so are well-established. sumitomo-chem.co.jpmpg.de Such studies would be valuable for optimizing reaction conditions (e.g., temperature, catalyst choice) and for understanding the precise electronic movements that govern the transformation. reddit.comescholarship.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. bohrium.com These theoretical predictions are invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound. dergipark.org.tr

The process involves calculating the harmonic vibrational frequencies of the optimized molecular structure. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other systematic errors, the calculated values are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.netacs.org

For a molecule like this compound, DFT calculations could predict the characteristic vibrational modes, including:

The strong C=O stretching vibration of the ketone group.

C-H stretching and bending modes of the aromatic ring and the methyl group.

The C-Cl stretching vibration.

Aromatic C=C stretching modes.

A study on the closely related molecule 1-(4-chlorophenyl)piperazine (B178656) used DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to assign its experimental FT-IR and Raman spectra. dergipark.org.tr The strong correlation between the scaled theoretical wavenumbers and the experimental ones demonstrates the predictive power of this approach. A similar analysis for this compound would provide a reliable benchmark for its spectroscopic identification.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound.

Note: Data is for 1-(4-Chlorophenyl)piperazine and illustrates the typical correlation achieved between experimental and DFT-calculated (B3LYP/6-311++G(d,p)) spectra. dergipark.org.tr

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3099 | 3086 |

| Piperazine Ring C-H Stretch | 2954 | 2960 |

| Aromatic C=C Stretch | 1593 | 1588 |

| C-N Stretch | 1238 | 1235 |

| C-Cl Stretch | Not reported | Not reported |

Applications of 4 Chlorophenylacetone As a Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

The integration of 4-chlorophenylacetone into synthetic pathways is a key strategy in the development of new pharmaceutical and agrochemical agents. pubcompare.aiavantorsciences.com Its utility stems from its capacity to introduce the 4-chlorophenyl moiety, a common feature in many biologically active compounds. The ketone group provides a reactive site for a wide range of chemical transformations, enabling the construction of diverse molecular scaffolds.

This compound is a documented precursor in the synthesis of chloroamphetamine analogs, a class of compounds investigated for their pharmacological properties. pubcompare.aichemicalbook.com The synthesis typically involves a reductive amination reaction. In this process, this compound is reacted with an amine, such as methylamine (B109427) hydrochloride or ammonium (B1175870) acetate (B1210297), to form an intermediate imine. This imine is then reduced to the corresponding amine, often using a reducing agent like sodium cyanoborohydride. pubcompare.ai This straightforward method allows for the creation of various substituted amine derivatives with potential applications in neurological pharmaceutical research. pubcompare.ai

Table 1: Synthesis of Chloroamphetamine Analogs from this compound

| Reactant | Reagent(s) | Key Transformation | Reference(s) |

|---|---|---|---|

| This compound | 1. Methylamine hydrochloride2. Sodium cyanoborohydride | Reductive amination | pubcompare.ai |

The structural framework of this compound is a key component in the synthesis of certain drug candidates. A notable example is its role as a precursor to key intermediates for the synthesis of Rimonabant, a compound formerly investigated as an anorectic anti-obesity drug. google.com Patent literature describes the use of p-chlorophenylacetone (an isomer and synonym often used interchangeably in some contexts) for synthesizing crucial intermediates like α-bromo-p-chlorophenylacetone and 4-(4-chlorophenyl)-3-methyl-2,4-dioxo ethyl butyrate, which are then used to construct the pyrazole (B372694) core of Rimonabant. google.comguidechem.com This highlights the compound's value in multi-step syntheses for creating complex, pharmacologically active molecules. pubcompare.aigoogle.com

Table 2: Role of this compound in Drug Candidate Synthesis

| Drug Candidate (or related) | Intermediate derived from this compound | Synthetic Utility | Reference(s) |

|---|---|---|---|

| Rimonabant | α-Bromo-p-chlorophenylacetone | Key intermediate in the synthesis pathway | google.comguidechem.com |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable starting material for their construction. pubcompare.ai Its ketone functionality allows for classical condensation reactions with binucleophilic reagents to form various five-membered heterocyclic rings.

The synthesis of isoxazole (B147169) and pyrazole derivatives can be achieved using this compound as a precursor. The general strategy involves converting this compound into a 1,3-dicarbonyl compound or a related reactive intermediate, which then undergoes cyclocondensation.

Isoxazoles: The reaction of a 1,3-diketone intermediate with hydroxylamine (B1172632) hydrochloride is a standard method for forming the isoxazole ring. vulcanchem.comajrconline.orgorganic-chemistry.org This approach allows the 4-chlorophenyl group to be incorporated into the final isoxazole structure. vulcanchem.com

Pyrazoles: Similarly, pyrazole derivatives are commonly synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govorganic-chemistry.orgdergipark.org.tr This reaction provides a direct route to pyrazoles containing the 4-chlorophenyl substituent. nih.gov

This compound is explicitly used in synthetic strategies aimed at producing vicinal diaryl-substituted heterocycles, which are scaffolds of interest for their potential biological activities. In one documented approach for synthesizing 4-(4-chlorophenyl)-5-methyl-3-aryl-isoxazoles, this compound is treated with a base like sodium hydride to form an enolate. google.compatsnap.com This enolate then reacts with an arylnitriloxide, generated in situ from an N-hydroxybenzimidoyl chloride derivative, to yield the target vicinal diaryl isoxazole. google.compatsnap.com This method demonstrates the utility of this compound in carbon-carbon bond-forming reactions to build complex, multi-aryl heterocyclic systems. google.com

Table 3: Synthesis of Heterocyclic Compounds

| Heterocycle Type | Key Reagents from Precursor | Cyclization Partner | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| Isoxazole | 1,3-Diketone intermediate | Hydroxylamine | Isoxazole derivative | vulcanchem.comajrconline.org |

| Pyrazole | 1,3-Diketone intermediate | Hydrazine | Pyrazole derivative | nih.govdergipark.org.tr |

Role in Fine Chemical Production and Industrial Synthesis

Beyond specific pharmaceutical applications, this compound is a building block in the broader fine and industrial chemical sectors. It serves as a precursor for synthesizing a range of chemical products, particularly those that require the incorporation of a p-chlorophenyl ring structure. google.com Its use in industrial chemistry facilitates the manufacture of various chemical products across different sectors.

The industrial relevance of this compound is underscored by research into optimizing its own synthesis to improve yield and purity, which is critical for large-scale production. google.com Methods have been developed to enhance production efficiency, reduce environmental impact, and lower costs, indicating its importance as a commercial intermediate. google.com In this context, it functions as a key intermediate for other pharmaceutical and pesticide intermediates, making it a valuable commodity in the chemical industry. google.com

Environmental Fate and Degradation Studies Relevant to 4 Chlorophenylacetone

Adsorption and Mobility in Environmental Matrices

The movement and distribution of a chemical in the environment are largely governed by its adsorption to soil and sediment, as well as its solubility in water. These factors determine whether a compound is likely to remain localized, leach into groundwater, or become transported over larger distances.

While no specific studies utilizing Quartz Crystal Microbalance (QCM) for 4-Chlorophenylacetone have been identified, the QCM technique is a powerful tool for studying surface interactions in real-time. QCM is a highly sensitive mass-sensing technology capable of measuring minute mass changes on a sensor's surface with high temporal resolution. rsc.org This is achieved by monitoring the changes in the resonance frequency of a piezoelectric quartz crystal. nanoscience.com

The application of QCM would allow researchers to investigate the adsorption kinetics of this compound onto various environmentally relevant surfaces, such as minerals, clays, or organic matter. By functionalizing the QCM sensor surface, one could quantify the rate and extent of adsorption, providing valuable data on the compound's binding affinity. QCM with Dissipation (QCM-D) monitoring further enhances this by providing information on the structural and viscoelastic properties of the adsorbed molecular layer, indicating whether the film is rigid or soft. nanoscience.com Such studies are instrumental in understanding the initial interactions that govern the compound's fate at the soil-water or sediment-water interface. rsc.orgnanoscience.com

The mobility of an organic compound in soil and its potential to leach into groundwater is often predicted using its soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. ucanr.eduecetoc.org A high Koc value indicates strong adsorption to soil organic matter and low mobility, whereas a low Koc value suggests the compound is more mobile. chemsafetypro.com

Table 1: Physicochemical Properties and Environmental Fate Indicators for the Analogous Compound 4-Chlorobenzophenone (B192759)

| Property | Value/Estimate | Reference |

|---|---|---|

| Water Solubility | Slightly soluble | nih.gov |

| Log P (Octanol-Water Partition Coefficient) | 4.1 | nih.gov |

| Bioconcentration Factor (BCF) | Estimated at 24 | nih.gov |

| Expected Environmental Fate | Adsorbs to suspended solids and sediment | nih.gov |

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as chemical reactions (e.g., oxidation) and photochemical transformations driven by sunlight.

Ozone (O₃) is a powerful oxidant that can react with a wide range of organic compounds. oxidationtech.com Ozonolysis is a process where ozone cleaves unsaturated bonds, such as carbon-carbon double bonds found in aromatic rings, leading to the formation of aldehydes, ketones, or carboxylic acids. unacademy.comwikipedia.orgbyjus.com

While specific studies on the ozonolysis of this compound are unavailable, the reaction can be inferred from the behavior of other ketones and aromatic compounds. The reaction of ozone with ketones can lead to complete oxidation, forming carbon dioxide and water under sufficient exposure. For example, the reaction for acetone (B3395972) is:

C₃H₆O + 8 O₃ → 3 CO₂ + 3 H₂O + 8 O₂ oxidationtech.com

For this compound, ozonolysis would likely involve an attack on the chlorinated phenyl ring. Reactions involving ozone and halogenated compounds can be complex, but they are a recognized pathway for the degradation of such pollutants in the environment and in water treatment processes. noaa.govmdpi.comnoaa.gov

Phototransformation, or photolysis, is the degradation of a chemical due to the absorption of light, particularly ultraviolet (UV) radiation from the sun. For chlorinated aromatic compounds, a major photolytic reaction is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. cdnsciencepub.comcdnsciencepub.com This process has been observed for compounds such as chlorinated p-terphenyls and dioxins. cdnsciencepub.comacs.org It is therefore highly probable that this compound is susceptible to photodegradation in sunlit surface waters or on soil surfaces. The process would likely yield phenylacetone (B166967) and other dechlorinated intermediates.

Furthermore, advanced oxidation processes that combine UV light with an oxidant like chlorine can generate highly reactive species such as hydroxyl radicals (•OH), which can rapidly degrade organic contaminants. nih.govnih.gov The photocatalytic degradation of similar molecules, such as 4-chlorophenol (B41353), has been demonstrated to be an effective removal pathway. mdpi.com

Biotic Degradation Pathways

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Research on the biodegradation of chlorinated aromatic ketones provides a strong model for the likely biotic fate of this compound. Studies on ring-chlorinated acetophenones have shown that certain bacteria can metabolize these compounds. A defined mixed culture of Arthrobacter sp. and Micrococcus sp. was found to be capable of using 4-chloroacetophenone as its sole source of carbon and energy. nih.gov

The proposed degradation pathway involves an initial biological Baeyer-Villiger reaction, a type of oxidation where an oxygen atom is inserted between the carbonyl group and the aromatic ring. nih.govasm.org This reaction converts the chlorinated ketone into a chlorophenyl acetate (B1210297) ester. This ester is then rapidly hydrolyzed by an esterase enzyme to yield a chlorophenol and acetate. nih.govnih.gov The resulting 4-chlorophenol is a known biodegradable compound that can be further mineralized by various microorganisms. nih.gov

Table 2: Proposed Biotic Degradation Pathway for Chlorinated Aromatic Ketones

| Step | Reaction Type | Reactant | Key Intermediate | Product | Microorganisms Implicated | Reference |

|---|---|---|---|---|---|---|

| 1 | Baeyer-Villiger Oxidation | 4-Chloroacetophenone | - | 4-Chlorophenyl acetate | Alcaligenes sp., Pseudomonas fluorescens, Arthrobacter sp. | nih.govnih.govasm.org |

| 2 | Ester Hydrolysis | 4-Chlorophenyl acetate | - | 4-Chlorophenol | Alcaligenes sp., Pseudomonas fluorescens, Arthrobacter sp. | nih.govnih.gov |

| 3 | Further Degradation | 4-Chlorophenol | 4-Chlorocatechol (B124253) | Mineralization (CO₂, H₂O, Cl⁻) | Arthrobacter sp. | nih.gov |

This pathway suggests that this compound could be similarly transformed into 4-chlorophenylacetic acid via oxidation, followed by further degradation. The ability of microorganisms to degrade a wide variety of chlorinated aliphatic and aromatic compounds has been well-documented. eurochlor.org

Microbial Degradation Investigations

Investigations into the microbial degradation of compounds structurally similar to this compound, particularly 4-chloroacetophenone, have revealed the potential for its biotransformation by certain microorganisms. A notable study isolated a defined mixed culture, comprising an Arthrobacter sp. and a Micrococcus sp., which was capable of utilizing 4-chloroacetophenone as a sole source of carbon and energy. nih.govnih.gov This finding is significant as it demonstrates that the chloro- and phenyl-moieties of a related ketone can be microbially metabolized.

In this mixed culture, the degradation of 4-chloroacetophenone was found to proceed through several identifiable intermediates. nih.govnih.gov The identified metabolites included 4-chlorophenyl acetate, 4-chlorophenol, and 4-chlorocatechol. nih.govnih.gov The identification of these compounds suggests a stepwise degradation process initiated by the microbial consortium. Further investigation revealed that the Arthrobacter sp. was capable of mineralizing several mono-, di-, and trichlorinated acetophenones on its own when the transient accumulation of the more toxic intermediate, 4-chlorophenol, was prevented. nih.gov

The ability of various bacteria to degrade chlorophenols, which are potential metabolites of this compound, is well-documented and further supports the likelihood of its environmental breakdown. epa.gov

Table 1: Microbial Degradation of Structurally Similar Compounds

| Original Compound | Degrading Microorganism(s) | Identified Metabolites |

|---|

Metabolic Pathways in Biological Systems (as observed for related compounds)

Based on the metabolic pathways elucidated for related chloroaromatic and phenylacetic acid compounds, a plausible metabolic pathway for this compound in biological systems can be proposed. The degradation is likely to proceed through central metabolic routes that handle chlorinated aromatic compounds and phenyl-group containing molecules.

A critical pathway for the degradation of many chloroaromatic compounds is the chlorocatechol pathway . nih.gov This pathway is a modified version of the ortho-cleavage pathway for catechol and is responsible for the mineralization of a wide range of chlorinated aromatic pollutants. Given that 4-chlorocatechol has been identified as a metabolite in the degradation of the related compound 4-chloroacetophenone, it is highly probable that the metabolism of this compound would also converge on this pathway. nih.govnih.gov The initial steps would likely involve enzymatic modification of the acetone side chain, followed by hydroxylation of the aromatic ring to form a chlorocatechol. Subsequently, the chlorocatechol would undergo ring cleavage by a specialized dioxygenase, leading to intermediates that can enter the central metabolism of the microorganism. nih.gov

Furthermore, the phenylacetic acid (PAA) catabolic pathway is a central metabolic route for the degradation of numerous aromatic compounds. nih.govnih.govdntb.gov.uaasm.orgasm.org This pathway involves the activation of the phenylacetic acid to its CoA-thioester, followed by an unusual epoxidation of the aromatic ring. nih.gov While this compound is not phenylacetic acid, it is conceivable that microbial enzymes could transform the side chain to a carboxyl group, thereby funneling the resulting 4-chlorophenylacetic acid into this degradative pathway. The PAA pathway ultimately leads to the production of central metabolites like succinyl-CoA and acetyl-CoA, which can then be utilized in the Krebs cycle. asm.org

The degradation of 4-chlorophenol, a likely intermediate, can proceed via two main pathways: the hydroquinone (B1673460) pathway or the chlorocatechol pathway, both of which lead to ring cleavage and mineralization. nih.govresearchgate.net

Table 2: Potential Metabolic Pathways and Key Intermediates for this compound (Inferred from Related Compounds)

| Metabolic Pathway | Key Enzymes/Steps | Potential Intermediates |

|---|---|---|

| Chlorocatechol Pathway | Monooxygenases, Dioxygenases | 4-Chlorophenol, 4-Chlorocatechol, Chloro-cis,cis-muconate |

| Phenylacetic Acid Pathway | Phenylacetyl-CoA ligase, Ring-epoxidizing oxygenase | 4-Chlorophenylacetyl-CoA, Ring-epoxide intermediates |

Broader Academic Implications and Future Research Directions

Comparative Studies with Analogous Halogenated Phenylacetones

The properties and reactivity of 4-chlorophenylacetone are often understood in comparison to other halogenated phenylacetones, such as 4-fluorophenylacetone and 4-bromophenylacetone (B42570). The nature of the halogen substituent at the para position of the phenyl ring significantly influences the compound's electronic properties, reactivity, and physical characteristics.

Electronic Effects : The electronegativity of the halogen atom (F > Cl > Br) plays a crucial role in the inductive effect, withdrawing electron density from the aromatic ring. This, in turn, affects the reactivity of the ketone and the benzene (B151609) ring. For instance, the increased reactivity of 4-bromophenylacetone in electrophilic aromatic substitution is attributed to the bromine substituent. cymitquimica.com

Reactivity in Synthesis : These halogenated phenylacetones serve as precursors in the synthesis of various compounds. ontosight.aiscirp.orgcore.ac.uk For example, they are used in the preparation of substituted methamphetamines for metabolic studies. scirp.orgcore.ac.uk The choice of halogen can influence reaction rates and yields in these synthetic pathways.

Physicochemical Properties : The halogen substituent also impacts physical properties like boiling point, melting point, and solubility. ontosight.aifishersci.comsolubilityofthings.com For example, 4-fluorophenylacetone is a liquid at room temperature, while 4-bromophenylacetone is a solid. fishersci.comsolubilityofthings.com These differences are important considerations in designing synthetic procedures and in understanding the compounds' behavior in various applications.

Interactive Table: Comparison of Halogenated Phenylacetones

| Property | 4-Fluorophenylacetone | This compound | 4-Bromophenylacetone |

| CAS Number | 459-03-0 chemeo.com | 5586-88-9 chemicalbook.com | 6186-22-7 thermofisher.com |

| Molecular Formula | C₉H₉FO chemeo.com | C₉H₉ClO | C₉H₉BrO thermofisher.com |

| Molecular Weight | 152.17 g/mol cymitquimica.com | 168.62 g/mol | 213.07 g/mol |

| Appearance | Dark yellow clear liquid chemicalbook.com | Clear light yellow liquid chemicalbook.com | White to light yellow crystalline solid cymitquimica.com |

| Boiling Point | 116-120 °C fishersci.com | 115-117 °C at 7 mmHg | 118-120 °C at 5 mmHg |

Emerging Synthetic Methodologies for Related Compounds

The synthesis of aryl ketones, including this compound and its analogs, is an area of active research, with a focus on developing more efficient, sustainable, and environmentally friendly methods.

Green Chemistry Approaches : Recent research has focused on "green" synthetic routes that minimize waste and avoid harsh reagents. chemistryviews.org This includes visible-light-induced aerobic oxidation, which offers a metal-free and cost-effective method for converting alkenes to ketones. rsc.org Another approach utilizes water as a solvent, which is environmentally benign. chemistryviews.orgrsc.org Biocatalysis, using enzymes or whole-cell systems, is also emerging as a green alternative to traditional chemical synthesis. acs.orgmdpi.comresearchgate.net

Catalytic Systems : The development of novel catalytic systems is another key area of research. Palladium-catalyzed reactions, for example, have been shown to be effective for the synthesis of aryl ketones from arylboronic acids and nitriles in water. rsc.org Scandium triflate has been used as a catalyst for the synthesis of aryl-(Z)-vinyl chlorides from aromatic ketones. organic-chemistry.org

Domino Reactions : Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for increasing efficiency and reducing waste. Computational and experimental studies are being used to understand and optimize these complex reaction cascades for the synthesis of functionalized ketones. mdpi.com

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) : DFT is a powerful computational method used to study the electronic structure and properties of molecules. up.ac.zaup.ac.za It can be used to calculate properties such as HOMO-LUMO gaps, which are correlated with a compound's reactivity and bioactivity. DFT studies can also provide insights into reaction mechanisms, helping to explain the chemoselectivity of reactions. mdpi.com

Predictive Modeling : Computational models can be used to predict the behavior of molecules in different environments. For example, they can be used to study the interactions between a molecule and a biological target, which is crucial for drug design. While specific computational data for 1-(4-chlorophenyl)-1-phenylacetone (B1587858) may be lacking, studies on analogous compounds provide valuable insights.

Reaction Dynamics : Computational methods can also be used to model the dynamics of chemical reactions, providing a deeper understanding of the factors that control reaction rates and product distributions. up.ac.zaup.ac.za For instance, computational studies on the nucleophilic substitution reactions of α-haloketones have provided insights into the driving forces of these reactions. up.ac.zaup.ac.za

Exploration of Novel Synthetic Applications and Derivatives

This compound is a versatile building block in organic synthesis, used to create a wide range of derivatives with potential applications in various fields. chemicalbook.com

Pharmaceuticals and Agrochemicals : Derivatives of this compound are being investigated for their potential as pharmaceutical and agrochemical agents. cymitquimica.com For example, some derivatives have shown antimicrobial and anticancer properties in vitro. The compound is also a precursor in the synthesis of anorectic agents. chemicalbook.com

Heterocyclic Chemistry : this compound and its oxime derivatives are used in the synthesis of heterocyclic compounds, which are important structural motifs in many biologically active molecules. vulcanchem.com

Materials Science : The unique properties of halogenated compounds make them of interest in materials science. For instance, derivatives of 4-fluorophenylacetone are used in the synthesis of materials with specific optical or electrical properties. ontosight.ai

Tandem Reactions : In one synthetic application, substituted phenylacetones react with substituted benzaldehydes in a tandem Aldol-Grob reaction to produce (E)-stilbenes, a class of compounds with a wide range of biological activities. tandfonline.com

Interactive Table: Selected Derivatives and Applications of this compound

| Derivative | Synthetic Application | Reference |

| 1-(4-Chlorophenyl)-1-phenylethanol | Formed by reduction of the ketone group. | |

| 4-Chlorobenzoic acid | Formed by oxidation of the ketone group. | |